molecular formula C21H18ClN3O2 B5416369 2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5416369
M. Wt: 379.8 g/mol
InChI Key: PXPSRBMQBIDONS-UHFFFAOYSA-N
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Description

2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic compound that has shown promising results in scientific research. It belongs to the class of pyrazolopyrimidine derivatives and has been studied for its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In viral infections, it has been shown to inhibit viral replication and reduce viral load. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, its limitations include its low solubility and stability, as well as its potential toxicity and side effects.

Future Directions

There are several future directions for the research on 2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further investigate its potential applications in medicine, including its efficacy and safety in clinical trials. Another direction is to explore its potential as a herbicide and fungicide and to optimize its properties for agricultural use. Additionally, its optical and electronic properties can be further studied for potential applications in material science.

Synthesis Methods

The synthesis of 2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves a multi-step process. The starting material is 2-amino-4-chloro-5-methylpyrazolo[1,5-a]pyrimidine, which is reacted with benzaldehyde and acetic anhydride to obtain 2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine. This intermediate is then oxidized using potassium permanganate to yield the final product.

Scientific Research Applications

2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In agriculture, it has been tested as a potential herbicide and fungicide. In material science, it has been studied for its optical and electronic properties.

properties

IUPAC Name

2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2/c1-13-19(22)21(26)25-20(23-13)18(15-8-10-16(27-2)11-9-15)17(24-25)12-14-6-4-3-5-7-14/h3-11,24H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPSRBMQBIDONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=C(N2)CC3=CC=CC=C3)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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